4-(2-Iodophenyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(2-Iodophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It features a five-membered ring containing both oxygen and nitrogen atoms, with an iodine atom attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodophenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through the reaction of an amino alcohol with a carbonyl compound, such as phosgene or its derivatives. This step involves the cyclization of the amino alcohol to form the oxazolidinone ring.
Iodination: The introduction of the iodine atom to the phenyl ring can be achieved through electrophilic iodination. This step involves the reaction of the phenyl group with iodine in the presence of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazolidinone ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Iodophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-(2-Iodophenyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis or interfering with enzyme activity. The molecular targets and pathways involved can vary, but often include interactions with cellular proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromophenyl)-1,3-oxazolidin-2-one: Similar structure but with a bromine atom instead of iodine.
4-(2-Chlorophenyl)-1,3-oxazolidin-2-one: Similar structure but with a chlorine atom instead of iodine.
4-(2-Fluorophenyl)-1,3-oxazolidin-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-(2-Iodophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can participate in specific types of chemical reactions, such as halogen bonding, which may not be possible with other halogen atoms.
Properties
IUPAC Name |
4-(2-iodophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIOHODPKPKOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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